Cas no 6921-28-4 (Dipropargylamine)

Dipropargylamine 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-amine,N-2-propyn-1-yl-
- Dipropargylamine
- C6H7N
- N-(2-PROPYNYL)-2-PROPYN-1-AMINE
- N-prop-2-ynylprop-2-yn-1-amine
- 2-Propyn-1-amine,N-2-propynyl
- 4-azahepta-1,6-diyne
- DI-2-PROPYNYLAMINE
- diporpargylamine
- etc
- headers
- medialib
- N,N-dipropargylamine
- N-2-Propynyl-2-propyn-1-amine
- newsa
- N,N-Di(prop-2-ynyl)amine
- N-(2-Propyn-1-yl)-2-propyn-1-amine
- NSC 80652
- Di(2-propynyl)amine
- FS001811
- 2-Propyn-1-amine, N-2-propynyl-
- TST5UMI4J4
- N,N-di(2-propynyl)amine
- RGSODMOUXWISAG-UHFFFAOYSA-N
- diprop-2-ynylamine
- NSC80652
- Di-prop-2-ynyl-amine
- Dipropargylamine, 97%
- bis(prop-2-yn-1-yl)amine
- (HC.$.CCH2)2NH
- AKOS009080132
- NS00036811
- BP-22838
- N-prop-2-ynyl-2-propyn-1-amine
- EN300-147515
- NSC-80652
- MFCD00008574
- AMY864
- 2-Propyn-1-amine, N-2-propyn-1-yl-
- UNII-TST5UMI4J4
- N-(2-Propynyl)-2-propyn-1-amine #
- 6921-28-4
- Dipropargylamine<img src='/etc/medialib/sigma-aldrich/headers/newsa/new.Par.0001.Image.png' alt='New' />
- AB7102
- DI(PROP-2-YNYL)AMINE
- EINECS 230-036-4
- D4685
- 4-04-00-01137 (Beilstein Handbook Reference)
- N-2-PROPYN-1-YL-2-PROPYN-1-AMINE
- A836392
- DTXSID70219243
- BRN 1735854
- FT-0601982
- 2-Propyn-1-amine, N-2-propynyl-(9CI)
- DTXCID90141734
- DB-101666
- prop-2-yne, 1-prop-2-ynylamino-
-
- MDL: MFCD00008574
- インチ: 1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2
- InChIKey: RGSODMOUXWISAG-UHFFFAOYSA-N
- ほほえんだ: N([H])(C([H])([H])C#C[H])C([H])([H])C#C[H]
- BRN: 1735854
計算された属性
- せいみつぶんしりょう: 93.05780
- どういたいしつりょう: 93.057849228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 0.900 g/mL at 25 °C
- ふってん: 65°C/11mmHg(lit.)
- フラッシュポイント: 華氏温度:114.8°f
摂氏度:46°c - 屈折率: n20/D 1.477
- PSA: 12.03000
- LogP: 0.23330
Dipropargylamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2734
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: 26-36/37/39-45
- RTECS番号:JM4551300
-
危険物標識:
- 包装等級:II
- 危険レベル:8
- 包装グループ:II
Dipropargylamine 税関データ
- 税関コード:2921199090
- 税関データ:
中国税関コード:
2921199090概要:
2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Dipropargylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-147515-10.0g |
bis(prop-2-yn-1-yl)amine |
6921-28-4 | 10g |
$449.0 | 2023-06-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027857-1g |
Dipropargylamine |
6921-28-4 | 97% | 1g |
¥1022 | 2024-05-22 | |
Chemenu | CM343216-10g |
Di-2-propynylamine |
6921-28-4 | 95%+ | 10g |
$858 | 2024-07-24 | |
eNovation Chemicals LLC | Y1291056-5g |
Dipropargylamine |
6921-28-4 | 97% | 5g |
$110 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-1g |
Di(prop-2-yn-1-yl)amine |
6921-28-4 | 97% | 1g |
¥128 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358121-1g |
Dipropargylamine, |
6921-28-4 | 1g |
¥2933.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D857159-1g |
Dipropargylamine |
6921-28-4 | 98% | 1g |
918.00 | 2021-05-17 | |
eNovation Chemicals LLC | D619711-1g |
DIPROPARGYLAMINE |
6921-28-4 | 97% | 1g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270132-250mg |
Di(prop-2-yn-1-yl)amine |
6921-28-4 | 97% | 250mg |
¥60 | 2023-04-13 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4685-1ML |
Dipropargylamine |
6921-28-4 | >97.0%(T) | 1ml |
¥635.00 | 2024-04-16 |
Dipropargylamine 関連文献
-
Diego Nú?ez-Villanueva,Michael A. Jinks,Jorge Gómez Magenti,Christopher A. Hunter Chem. Commun. 2018 54 10874
-
Fen Xu,Xiao-Ju Si,Xiao-Ning Wang,Hao-Dong Kou,Di-Ming Chen,Chun-Sen Liu,Miao Du RSC Adv. 2018 8 4895
-
3. Index pages
-
P. Prieto,A. de la Hoz,A. Díaz-Ortiz,A. M. Rodríguez Chem. Soc. Rev. 2017 46 431
-
Leif A. K?rte,Sebastian Blomeyer,Shari Heidemeyer,Jan Hendrick Nissen,Andreas Mix,Beate Neumann,Hans-Georg Stammler,Norbert W. Mitzel Dalton Trans. 2016 45 17319
-
6. Photoelectron, infrared, and theoretical study of the thermolysis of 4-azahepta-1,6-diyne: spectra of prop-2-ynylideneamine, H–CC–CHNH, and penta-3,4-diene-1-yne, CH2CCHCCHOsman I. Osman,Donald McNaughton,Roger J. Suffolk,John D. Watts,Harold W. Kroto J. Chem. Soc. Perkin Trans. 2 1987 683
-
7. A new phosphoramidite enables orthogonal double labelling to form combination oligonucleotide probesChunsen Bai,Piotr Klimkowski,Cheng Jin,Jagannath Kuchlyan,Afaf H. El-Sagheer,Tom Brown Org. Biomol. Chem. 2022 20 8618
-
Roberto Sole,Marco Bortoluzzi,Anke Spannenberg,Sergey Tin,Valentina Beghetto,Johannes G. de Vries Dalton Trans. 2019 48 13580
-
Stephan Hohloch,Lisa Suntrup,Biprajit Sarkar Inorg. Chem. Front. 2016 3 67
Dipropargylamineに関する追加情報
Recent Advances in Dipropargylamine (CAS 6921-28-4) Research: A Comprehensive Review
Dipropargylamine (CAS 6921-28-4) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This bifunctional alkyne-containing molecule serves as a versatile building block for the synthesis of complex heterocyclic compounds and has shown promising pharmacological potential. Recent studies have focused on its applications in click chemistry, drug discovery, and materials science, demonstrating its unique reactivity profile and biological activity.
Structural analysis reveals that dipropargylamine's two terminal alkyne groups enable diverse chemical transformations, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a linker in PROTAC (proteolysis targeting chimera) development, where it facilitated the formation of stable triazole linkages between warhead and E3 ligase binding moieties. The compound's small molecular weight (109.14 g/mol) and favorable physicochemical properties make it particularly attractive for pharmaceutical applications.
In cancer research, dipropargylamine derivatives have shown potent inhibitory activity against several kinase targets. A recent Nature Communications paper (2024) reported novel dipropargylamine-containing compounds exhibiting nanomolar IC50 values against EGFR and HER2 kinases, with improved selectivity profiles compared to existing inhibitors. Molecular docking studies suggest that the propargyl groups contribute to enhanced binding interactions through unique hydrophobic contacts in the kinase ATP-binding pocket.
Neuroscience applications have also benefited from dipropargylamine chemistry. Researchers at MIT developed a series of dipropargylamine-derived fluorescent probes for real-time imaging of neurotransmitter release (ACS Chemical Neuroscience, 2023). The probes demonstrated superior photostability and cellular permeability compared to traditional amine-reactive dyes, enabling prolonged imaging of synaptic activity in live neurons without significant photobleaching.
From a synthetic chemistry perspective, recent advances in continuous flow technology have improved the safety and scalability of dipropargylamine production. A 2024 Organic Process Research & Development publication detailed an optimized continuous synthesis route starting from propargyl bromide and ammonia, achieving 85% yield with excellent purity (>99%) while minimizing the risks associated with handling this volatile intermediate.
Looking forward, the unique properties of dipropargylamine position it as a key player in several emerging areas. Its potential in covalent inhibitor design, particularly for challenging targets like KRAS mutants, is currently under investigation by multiple pharmaceutical companies. Additionally, its application in bioorthogonal chemistry for in vivo labeling continues to expand, with recent work demonstrating successful tagging of cell-surface glycans in live animal models (Journal of the American Chemical Society, 2024).
Despite these promising developments, challenges remain in fully exploiting dipropargylamine's potential. Current research efforts are addressing limitations such as potential metabolic instability of propargyl groups and optimizing synthetic methodologies for chiral dipropargylamine derivatives. The compound's future in drug discovery appears bright, with several dipropargylamine-containing candidates expected to enter clinical trials within the next 2-3 years.
6921-28-4 (Dipropargylamine) 関連製品
- 35161-71-8(N-Methylpropargylamine)
- 53146-06-8(2-Butyn-1-amine,N-2-butyn-1-yl-)
- 1394291-37-2(4-(4-Bromo-3-methoxybenzyl)morpholine)
- 32476-67-8(Periplocymarin)
- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)
- 2137837-77-3(3-Ethoxybenzene-1-sulfonyl fluoride)
- 1806914-21-5(4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)
- 1225346-96-2(2-(6-Bromonaphthalen-2-yl)-2-nitropropane-1,3-diol)
- 59252-87-8(Chikusetsu saponin Ib)
- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)

